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8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile

Cat. No.: B1613768
CAS No.: 890100-82-0
M. Wt: 250.72 g/mol
InChI Key: RKAWYAMDRRQJIK-UHFFFAOYSA-N
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Description

Contextualizing the Compound within Organic Chemistry Research

8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile is a unique organic molecule that combines a halogenated pyridine (B92270) ring with a keto-nitrile aliphatic chain. Its structure suggests potential applications in various areas of chemical research, from synthetic methodology development to the exploration of new bioactive compounds. The presence of a chloro-substituted pyridine ring, a ketone functional group, and a terminal nitrile group on a flexible eight-carbon chain makes it a versatile substrate for a wide range of chemical transformations.

The synthesis of such a molecule would likely involve multi-step reaction sequences, potentially utilizing cross-coupling reactions to form the carbon-carbon bond between the pyridine ring and the octanone backbone, followed by functional group manipulations to introduce the nitrile. The reactivity of each functional group—the electrophilic carbon of the ketone, the nucleophilic nitrogen of the nitrile, and the potential for substitution on the pyridine ring—offers multiple avenues for further chemical derivatization.

Significance of Pyridine and Nitrile-Containing Chemical Scaffolds in Modern Chemical Research

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in over 7,000 existing drug molecules. nih.gov This nitrogen-containing heterocycle is an isostere of benzene (B151609) and is a fundamental component of many pharmaceuticals and agrochemicals. nih.gov Its ability to engage in hydrogen bonding and other non-covalent interactions, as well as its solubility-enhancing properties, makes it a desirable feature in drug design. nih.gov The pyridine nucleus is found in a wide array of natural products, including vitamins like niacin and alkaloids, and is a key component in numerous FDA-approved drugs for a variety of diseases. nih.govtandfonline.com

Similarly, the nitrile group is a versatile functional group in drug discovery and organic synthesis. numberanalytics.com It can act as a bioisostere for carbonyl, hydroxyl, and carboxyl groups, and its strong electron-withdrawing nature can influence a molecule's electronic properties and binding affinities. tandfonline.comnih.gov Over 30 pharmaceuticals containing a nitrile group are currently prescribed for a range of medical conditions, with many more in clinical development. nih.govresearchgate.net The nitrile group's ability to participate in hydrogen bonding and its resistance to metabolic degradation in certain contexts make it a valuable tool for medicinal chemists. numberanalytics.comresearchgate.net

The combination of a pyridine ring and a nitrile group in a single molecule, as seen in this compound, creates a chemical entity with the potential for a synergistic interplay of their respective properties. For instance, cyanopyridines can act as potent bioisosteres for other functional groups. nih.gov

Overview of Current Academic Research Trajectories Pertaining to Similar Molecular Architectures

Research into molecules with similar architectures to this compound is an active area of investigation. In particular, pyridyl ketone derivatives are being explored for a range of applications. For example, studies have investigated the genotoxic potential of synthetic pyridine-diaryl ketone derivatives. nih.gov The coordination chemistry of di-2-pyridyl ketone and its derivatives has also been extensively studied, revealing interesting magnetic properties and reactivity. researchgate.net

Furthermore, the synthesis of β-oxoalkanonitriles, which share the keto-nitrile functionality with the target compound, is a subject of ongoing research. nih.gov These compounds are versatile reagents for the preparation of various heterocyclic systems. nih.gov The development of novel synthetic methods for accessing functionalized pyridines and their subsequent evaluation for biological activity, such as antibacterial or antidiabetic properties, remains a significant focus in the scientific community. nih.govjchemrev.com The structural modification of known bioactive compounds containing pyridine or related heterocyclic systems is a common strategy to enhance their pharmacological activity. nih.gov

The following table provides a summary of the key functional groups and related compounds discussed in this article:

Compound/Functional GroupKey FeaturesSignificance in Research
Pyridine Nitrogen-containing heterocycle, isostere of benzene.Privileged scaffold in medicinal chemistry, found in numerous drugs and natural products. nih.govtandfonline.com
Nitrile Contains a cyano (-C≡N) group.Versatile functional group in drug discovery, can act as a bioisostere and enhance metabolic stability. numberanalytics.comnih.govresearchgate.net
Pyridyl Ketones Molecules containing a pyridine ring attached to a ketone.Explored for their coordination chemistry and potential biological activities. nih.govresearchgate.net
β-Oxoalkanonitriles Compounds with a ketone and a nitrile group separated by a carbon atom.Versatile synthetic intermediates for the preparation of heterocyclic compounds. nih.gov
2-Chloronicotinonitrile A chlorinated cyanopyridine.A building block in organic synthesis. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15ClN2O B1613768 8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile CAS No. 890100-82-0

Properties

IUPAC Name

8-(2-chloropyridin-3-yl)-8-oxooctanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c14-13-11(7-6-10-16-13)12(17)8-4-2-1-3-5-9-15/h6-7,10H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAWYAMDRRQJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)CCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641808
Record name 8-(2-Chloropyridin-3-yl)-8-oxooctanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-82-0
Record name 2-Chloro-η-oxo-3-pyridineoctanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(2-Chloropyridin-3-yl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 8 2 Chloro 3 Pyridyl 8 Oxooctanenitrile

Retrosynthetic Analysis and Proposed Synthetic Pathways

A retrosynthetic analysis of 8-(2-chloro-3-pyridyl)-8-oxooctanenitrile reveals several logical disconnections for strategic bond formation. The most prominent disconnections are:

(A) Acyl-Carbon Bond: Cleavage of the C-C bond between the carbonyl carbon and the pyridine (B92270) ring. This approach suggests an acylation reaction, where a 2-chloro-3-pyridyl organometallic species reacts with an 8-nitrile-octanoyl derivative (e.g., an acyl chloride).

(B) Pyridyl-Alkyl Bond: Disconnection of the C-C bond between the pyridine ring and the entire C8 keto-nitrile chain. This pathway relies on a cross-coupling reaction between a suitable 2-chloro-3-acyl pyridine precursor and a C7 alkyl chain bearing a terminal nitrile and an organometallic or halide functionality.

(C) Nitrile-Alkyl Bond: Cleavage at the C-C bond adjacent to the nitrile group. This implies the introduction of the nitrile as the final step, likely via nucleophilic substitution on an 8-halo-1-(2-chloro-3-pyridyl)octan-1-one intermediate.

These disconnections lead to two primary proposed synthetic pathways. The first involves constructing the functionalized C8 chain and subsequently attaching it to the pyridine nucleus. The second focuses on first forming the pyridyl ketone moiety and then extending and functionalizing the alkyl chain.

Development of Key Synthetic Intermediates and Precursors

The success of any proposed pathway hinges on the efficient preparation of key intermediates.

Pyridine-based Precursors: The starting point for the pyridine moiety is often commercially available 2-chloropyridine (B119429) or its derivatives. 2-Chloropyridine can be prepared through various methods, including the direct chlorination of pyridine or from pyridine-N-oxides. wikipedia.orgnih.gov For Pathway A, a 3-lithio-2-chloropyridine species is a critical intermediate. Directed ortho-metalation using bases like lithium diisopropylamide (LDA) or BuLi-LiDMAE can achieve regioselective lithiation. researchgate.net For instance, lithiation of 2-chloropyridine at position 3, followed by acylation, can yield the desired ketone. youtube.com

Aliphatic Chain Precursors: The 8-oxooctanenitrile backbone requires a bifunctional starting material. A plausible precursor is a long-chain dicarboxylic acid monoester or a halo-carboxylic acid ester. For Pathway A, 8-cyanooctanoic acid would need to be converted to a reactive acylating agent, such as an acyl chloride. For Pathway C, an intermediate like 8-bromo-1-(2-chloro-3-pyridyl)octan-1-one would be necessary. This could potentially be synthesized via Friedel-Crafts acylation of 2-chloropyridine with 8-bromooctanoyl chloride, though such reactions on pyridine rings can be challenging.

Exploration of Carbon-Carbon Bond Forming Reactions

The construction of the target molecule relies on several crucial carbon-carbon bond-forming reactions.

Forming the ketone that links the pyridine ring and the alkyl chain is a pivotal step. Direct Friedel-Crafts acylation of pyridine is generally difficult due to the deactivation of the ring by the electronegative nitrogen atom. However, alternative strategies exist. One effective method involves the metalation of the pyridine ring followed by treatment with an acylating agent. youtube.com For example, 2-chloropyridine can be lithiated at the 3-position, and the resulting organolithium species can react with an acyl chloride like 8-cyanooctanoyl chloride to form the target ketone.

Reaction Reagents & Conditions Outcome Reference
Directed Acylation1. 2-Chloropyridine, LDA, -75 °C 2. Benzonitrile (B105546)2-Chloro-3-benzoylpyridine youtube.com
Lithiation-Acylation1. 2-Chloropyridine, LiTMP, RT 2. Benzoyl chlorideExcellent yield of 2-chloro-3-benzoylpyridine youtube.com

This table presents examples of acylation on the 2-chloropyridine nucleus, adaptable for the synthesis of the target compound.

The nitrile functional group is a versatile synthon in organic chemistry. ebsco.com It can be introduced onto an alkyl chain through several established methods. The most common approach is the nucleophilic substitution of an alkyl halide with a cyanide salt, such as sodium or potassium cyanide. allen.inyoutube.com This reaction is highly efficient for primary alkyl halides and represents a straightforward way to add a single carbon atom while introducing the nitrile functionality. ebsco.com

For example, starting with 8-bromooctanoic acid, the ester could be formed, followed by substitution of the bromide with a cyanide ion to yield a cyano ester. This intermediate can then be used in subsequent steps.

Alternatively, nitriles can be synthesized from amides via dehydration or from aldehydes. ebsco.comresearchgate.net Given the structure of the target molecule, nucleophilic substitution on a C8 alkyl halide precursor is the most direct strategy.

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds between aromatic (or heteroaromatic) rings and alkyl groups. Several methodologies could be applied to couple a 2-chloro-3-pyridyl unit with the alkyl chain.

Nickel-Catalyzed Cross-Electrophile Coupling: This method allows for the coupling of two different electrophiles, such as 2-chloropyridines and alkyl bromides, using a nickel catalyst and a reducing agent like manganese metal (Mn⁰). nih.gov This approach avoids the need to prepare often unstable organometallic reagents from one of the coupling partners. nih.gov

Suzuki-Miyaura Coupling: This reaction typically involves coupling an organoboron compound with an organic halide. However, pyridylboronic acids, especially 2-pyridylboronic esters, can be difficult to synthesize and handle. nih.govrsc.org Despite these challenges, conditions have been developed for the successful Suzuki coupling of 2-substituted 3-chloropyridines. researchgate.net

Hiyama Coupling: This involves the coupling of organosilanes with organic halides, catalyzed by palladium. It has been shown to be effective for 2-chloropyrimidine (B141910) derivatives and could be extended to 2-chloropyridines. researchgate.net

Alternative Nucleophiles: To overcome the instability of pyridylboronates, alternative nucleophilic partners like pyridine-2-sulfinates have been developed. These reagents are stable, easy to prepare, and show excellent reactivity in palladium-catalyzed cross-coupling with aryl chlorides and bromides, providing a robust method for creating pyridine-aryl bonds. rsc.org

Table of Exemplary Cross-Coupling Conditions

Coupling Type Catalyst System Substrates Key Features Reference
Ni-catalyzed Cross-Electrophile NiBr₂·3H₂O / bathophenanthroline, Mn⁰ 2-Chloropyridines + Alkyl Bromides Avoids organometallic reagents; good functional group compatibility. nih.gov
Suzuki-Miyaura Pd(OAc)₂ / PCy₃, K₂CO₃ (Hetero)aryl Halides + Pyridine Sulfinates Sulfinates are stable alternatives to boronates; effective with chloro-substrates. rsc.org
Suzuki-Miyaura Pd(PPh₃)₂Cl₂, Cs₂CO₃ 2-Methoxy-3-pyridylboronic acid + 3-Bromoquinoline Demonstrates coupling at the 3-position of a substituted pyridine. acs.org

Strategic Functionalization of the Pyridine Nucleus and Alkyl Chain

Once the core structure of this compound is assembled, the existing functional groups offer handles for further strategic modifications.

The Chloro Group: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various other functional groups, such as amines, alkoxides, or thiols, by displacing the chloride. wikipedia.org This versatility is a key reason for its use as a synthetic intermediate.

The Ketone Moiety: The carbonyl group can undergo a wide range of classical ketone reactions. It can be reduced to a secondary alcohol, converted to an amine via reductive amination, or used as a site for further alkylation at the α-position.

The Nitrile Group: The cyano group is considered a "disguised" carboxylic acid. ebsco.com It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. ebsco.comyoutube.com It can also be reduced to a primary amine using reducing agents like LiAlH₄. youtube.com This allows for the transformation of the terminal end of the alkyl chain into other important functional groups.

The interplay of these functional groups allows for the generation of a diverse library of compounds from a single, strategically synthesized intermediate, highlighting the importance of robust and flexible synthetic design.

Chemo-, Regio-, and Stereoselective Synthetic Approaches

The inherent reactivity of the pyridine ring and the presence of multiple functional groups in the target molecule demand a synthetic approach with a high degree of control. The primary challenge lies in achieving regioselective functionalization at the C-3 position of the 2-chloropyridine core while managing the reactivity of the nitrile group in the octanenitrile (B114854) side chain.

One plausible and regioselective strategy involves the acylation of a suitable nucleophile with an activated derivative of 2-chloronicotinic acid. This approach ensures the correct placement of the carbonyl group at the C-3 position of the pyridine ring. The starting material, 2-chloronicotinic acid, can be synthesized from 2-chloro-3-cyanopyridine (B134404) through hydrolysis. The subsequent conversion of the carboxylic acid to a more reactive species, such as an acyl chloride (2-chloronicotinoyl chloride), sets the stage for the key bond-forming reaction.

The choice of the C7-nitrile nucleophile is critical for the success of this strategy. An organometallic reagent, such as a Grignard or an organozinc reagent derived from a 7-haloheptanenitrile, could be employed. The use of organozinc reagents, in what is known as a Blaise reaction, is particularly attractive due to its tolerance of the nitrile functionality, thus offering excellent chemoselectivity.

Table 1: Proposed Regioselective Synthesis via Acylation

StepReactant 1Reactant 2Key TransformationSelectivity
12-Chloro-3-cyanopyridineH₂O, H⁺ or OH⁻Hydrolysis of nitrile-
22-Chloronicotinic acidThionyl chloride (SOCl₂)Formation of acyl chloride-
32-Chloronicotinoyl chlorideOrganozinc reagent of 7-bromoheptanenitrileAcylationRegio- and Chemoselective

Alternatively, a convergent synthesis could be envisioned, starting from 2-chloro-3-cyanopyridine. This method would involve the reaction of the cyanopyridine with an organometallic reagent that delivers the seven-carbon keto-nitrile precursor. While potentially more direct, this approach poses significant challenges in controlling the regioselectivity of the addition to the pyridine ring and preventing side reactions at the cyano group.

Stereoselectivity is not a primary concern in the synthesis of the achiral target molecule itself. However, should chiral derivatives be desired, the introduction of a stereocenter, for instance, via asymmetric reduction of the ketone or by using chiral starting materials for the side chain, would necessitate stereoselective synthetic methods.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For any synthetic route to be viable for large-scale production, a thorough optimization of reaction conditions is paramount. This involves a systematic investigation of various parameters to maximize yield, minimize byproducts, and ensure a safe and cost-effective process.

In the context of the proposed acylation route, key parameters for optimization include the choice of solvent, reaction temperature, and the nature of the catalyst, if any. For the formation of the organozinc reagent, the activation method of zinc (e.g., Rieke zinc) and the solvent system (e.g., tetrahydrofuran) would need to be carefully selected to ensure efficient formation and reactivity.

The acylation step itself would require optimization to drive the reaction to completion while suppressing the formation of impurities. The stoichiometry of the reactants, the rate of addition of the acyl chloride, and the reaction temperature are all critical variables. A lower temperature is generally favored to enhance selectivity and minimize degradation of the product.

Table 2: Key Parameters for Optimization in a Scalable Acylation Reaction

ParameterRange/OptionsGoal
Solvent THF, Toluene, DichloromethaneMaximize solubility, minimize side reactions
Temperature -78 °C to room temperatureEnhance selectivity, control exothermicity
Reaction Time 1 to 24 hoursEnsure complete conversion
Catalyst Palladium or Nickel complexes (for cross-coupling variants)Improve reaction rate and yield
Work-up Procedure Quenching agent, extraction solventMaximize product recovery and purity

Purification of the final product is another crucial aspect of scalable synthesis. Chromatographic methods, while suitable for laboratory-scale purification, are often impractical for large quantities. Therefore, the development of a purification protocol based on crystallization or distillation would be highly desirable. This would involve a careful selection of solvent systems to achieve high recovery of the product in a pure form.

Design and Synthesis of Analogues and Derivatives of 8 2 Chloro 3 Pyridyl 8 Oxooctanenitrile for Advanced Research

Systematic Structural Modifications on the Pyridine (B92270) Moiety

The 2-chloro-3-pyridyl head group is a critical component for molecular recognition and can be systematically modified to fine-tune electronic and steric properties. The 2-chloro substituent is a key site for synthetic manipulation. wikipedia.org

Key modifications include:

Substitution of the Chlorine Atom: The chlorine at the C-2 position can be replaced by other nucleophiles. wikipedia.org For instance, it can be substituted with other halogens (fluorine, bromine) to modulate the electronic nature and halogen bonding potential of the ring. Small alkyl or alkoxy groups can also be introduced to explore the impact of steric bulk and hydrogen bond accepting/donating capacity.

Synthesis of Positional Isomers: Moving the oxooctanenitrile substituent to other positions of the 2-chloropyridine (B119429) ring (e.g., C-4 or C-5) would generate positional isomers, allowing for an investigation into the required geometry for activity.

A general synthetic approach to such analogues often involves the coupling of a modified pyridine derivative with the keto-nitrile side chain. For example, organometallic derivatives of substituted pyridines can be reacted with an appropriate acyl chloride or related activated carboxylic acid derivative. organic-chemistry.org

Table 1: Examples of Proposed Analogues with Modifications on the Pyridine Moiety

Analogue NameModification on Pyridine RingRationale
8-(2-Fluoro-3-pyridyl)-8-oxooctanenitrileReplacement of Cl with FModulate electronics; potential H-bond acceptor.
8-(2-Bromo-3-pyridyl)-8-oxooctanenitrileReplacement of Cl with BrIncrease size and polarizability.
8-(2-Methoxy-3-pyridyl)-8-oxooctanenitrileReplacement of Cl with OCH₃Introduce H-bond acceptor and alter electronics.
8-(2-Chloro-5-fluoro-3-pyridyl)-8-oxooctanenitrileAddition of F at C-5Alter ring electron density and explore new interactions.
8-(2-Chloro-4-methyl-3-pyridyl)-8-oxooctanenitrileAddition of CH₃ at C-4Introduce steric bulk and hydrophobicity.

Diversification of the Octanenitrile (B114854) Aliphatic Chain

The seven-carbon aliphatic chain connecting the pyridine keto group and the terminal nitrile is a flexible linker that plays a crucial role in positioning the terminal functional groups. Its length, rigidity, and substitution pattern can be varied extensively. nih.gov

Strategies for diversification include:

Chain Length Variation: Synthesizing homologues with shorter (e.g., hexanenitrile, heptanenitrile) or longer (e.g., nonanenitrile, decanenitrile) chains can determine the optimal distance between the pyridine head and the nitrile tail.

Introduction of Branching: Incorporating methyl or other small alkyl groups at various positions along the chain can introduce steric constraints and explore specific hydrophobic interactions.

Introduction of Unsaturation: The synthesis of analogues containing double (alkene) or triple (alkyne) bonds within the chain can introduce rigidity and alter the three-dimensional conformation of the molecule.

Cyclic Moieties: Incorporating a cyclic unit, such as a cyclopropane (B1198618) or cyclohexane (B81311) ring, within the chain can significantly restrict conformational freedom.

These modifications can be achieved by starting with appropriately modified long-chain carboxylic acids or nitriles in the coupling step with the pyridine moiety. nih.gov

Table 2: Proposed Analogues with a Diversified Aliphatic Chain

Analogue NameModification on Aliphatic ChainRationale
7-(2-Chloro-3-pyridyl)-7-oxoheptanenitrileShortened by one CH₂ unitOptimize linker length.
9-(2-Chloro-3-pyridyl)-9-oxononanenitrileLengthened by one CH₂ unitOptimize linker length.
8-(2-Chloro-3-pyridyl)-2-methyl-8-oxooctanenitrileMethyl group at C-2Introduce steric bulk near the nitrile.
8-(2-Chloro-3-pyridyl)-8-oxooct-4-enenitrileC=C double bond at C-4Introduce conformational rigidity.
3-(1-(2-Chloro-3-pyridylcarbonyl)cyclopentyl)propanenitrileIncorporate a cyclopentane (B165970) ringIntroduce significant conformational restriction.

Introduction of Bioisosteric Replacements

Bioisosterism is a key strategy in medicinal chemistry to improve molecular properties while retaining or enhancing biological activity. drughunter.com Bioisosteres can be introduced to replace the nitrile, ketone, or pyridine functionalities.

Nitrile Bioisosteres: The nitrile group is a versatile functional group but can be replaced by other groups that mimic its size, electronics, and hydrogen bonding capabilities. nih.govnih.gov Common bioisosteres for a nitrile include tetrazole, which is a non-hydrolyzable mimic, as well as small polar groups like oxadiazoles (B1248032) or even a trifluoromethyl group. drughunter.comresearchgate.net

Pyridine Ring Bioisosteres: The entire 2-chloropyridine ring can be replaced by other aromatic or heteroaromatic systems. auctoresonline.org For example, a benzonitrile (B105546) ring could serve as a bioisostere for a substituted pyridine. researchgate.net Other heterocycles like pyrimidine, pyrazine, or even non-aromatic saturated rings like 3-azabicyclo[3.1.1]heptane could be explored to dramatically alter physicochemical properties. chemrxiv.orgnih.gov

Ketone Bioisosteres: The ketone carbonyl group is a key hydrogen bond acceptor. It can be replaced by other groups with similar properties, such as an oxime or a hydrazone, to explore different interaction geometries. A gem-difluoro (-CF2-) group can also act as a non-reducible mimic of the carbonyl.

Table 3: Examples of Bioisosteric Replacements

Original MoietyProposed BioisostereRationale
Nitrile (-CN)TetrazoleMimics size and electronic properties of a carboxylate; metabolically stable. researchgate.net
Nitrile (-CN)1,2,4-OxadiazoleMaintains hydrogen bond accepting properties with different geometry. drughunter.com
Ketone (C=O)Oxime (=N-OH)Introduces H-bond donor/acceptor character.
2-Chloropyridine2-ChlorophenylRemoves the ring nitrogen to assess its importance.
2-Chloropyridine2-Substituted PyrimidineAlters H-bonding pattern and ring electronics. nih.gov

Development of Conformationally Constrained Analogues

The long, flexible octanenitrile chain allows the parent molecule to adopt numerous conformations. By restricting this flexibility, it is possible to "lock" the molecule into a more bioactive conformation, potentially increasing affinity and selectivity while reducing entropic penalties upon binding. nih.govlifechemicals.com

Strategies for conformational restriction include:

Macrocyclization: Linking the aliphatic chain back to another position on the pyridine ring or creating a large ring that incorporates the entire chain.

Intra-chain Cyclization: Creating a small ring within the aliphatic linker, for example, by introducing a cyclopropane or cyclohexane moiety as part of the chain.

Bridging: Introducing a bridge between two non-adjacent carbons of the aliphatic chain to create a bicyclic system.

These strategies often require multi-step synthetic routes to build the constrained framework before attaching the necessary functional groups. acs.org The goal is to reduce the number of rotatable bonds and present the key pharmacophoric elements in a defined spatial orientation. researchgate.net

Table 4: Hypothetical Examples of Conformationally Constrained Analogues

Analogue Structure TypeDescription of ConstraintPotential Synthetic Approach
Cyclohexane-fused analogueThe C3-C4-C5-C6 portion of the octanenitrile chain is replaced by a cyclohexane-1,4-diyl moiety.Synthesis of a substituted cyclohexane carboxylic acid derivative followed by coupling to the pyridine.
Lactam-bridged analogueAn amide bond is formed between the aliphatic chain and the C-4 position of the pyridine ring, creating a large ring (macrolactam).Intramolecular cyclization of a precursor having an amino group on the pyridine and a carboxylic acid on the chain.
Alkene-stapled analogueIntroduction of a cis-double bond within the chain (e.g., at C-4/C-5) to restrict rotation.Wittig reaction or other olefination methods during the synthesis of the side chain.

Application of Parallel and Combinatorial Synthesis Techniques

To efficiently explore the vast chemical space outlined by the modifications above, parallel and combinatorial synthesis techniques are invaluable. nih.gov These methods allow for the rapid generation of large, focused libraries of related compounds by reacting a set of common intermediates with diverse building blocks.

A plausible combinatorial strategy for this target could involve a convergent synthesis. For example:

Library of Pyridine Building Blocks: A set of substituted 2-chloro-3-lithiopyridine derivatives could be generated in parallel.

Library of Aliphatic Building Blocks: A set of acyl chlorides or activated esters of varying chain lengths and substitution patterns (e.g., Cl-C(O)-(CH₂)n-CN) could be prepared.

Parallel Coupling: Each pyridine building block could be reacted with each aliphatic building block in a grid format (e.g., in a 96-well plate) to rapidly generate a large library of final compounds. nih.gov

This approach facilitates the systematic exploration of structure-activity relationships. The use of solid-phase synthesis, where one of the building blocks is attached to a resin, can also simplify purification. Such high-throughput methods are essential for modern lead optimization campaigns. organic-chemistry.orgnih.gov

Table 5: Illustrative Combinatorial Library Design

Aliphatic Chain 1 (n=5, R=H)Aliphatic Chain 2 (n=6, R=H)Aliphatic Chain 3 (n=6, R=CH₃)
Pyridine 1 (2-Cl)Product A1Product A2Product A3
Pyridine 2 (2-F)Product B1Product B2Product B3
Pyridine 3 (2-Cl, 5-F)Product C1Product C2Product C3

Biological Activity Profiling and Mechanistic Investigations of 8 2 Chloro 3 Pyridyl 8 Oxooctanenitrile Derivatives

In Vitro Biological Screening Platforms

The initial assessment of the biological effects of novel chemical entities like 8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile derivatives is conducted through a variety of in vitro screening platforms. These assays are designed to efficiently evaluate a compound's potential to interact with specific biological targets and to elicit a cellular response.

Enzyme Inhibition Assays (e.g., Peptidase Inhibition as exemplified by related heterocyclic compounds)

Enzyme inhibition assays are fundamental in drug discovery to identify molecules that can modulate the activity of specific enzymes. For heterocyclic compounds, including those with a pyridine (B92270) core, these assays can reveal potential therapeutic applications. As an example, related chloro-substituted tetrahydroisoquinolines have been investigated as inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine. nih.gov In such studies, the inhibitory potency of a compound is typically determined by measuring its ability to reduce the rate of an enzyme-catalyzed reaction. The results are often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

A series of ring-chlorinated 1,2,3,4-tetrahydroisoquinolines were evaluated for their ability to inhibit rabbit adrenal PNMT in vitro. nih.gov The enzyme-inhibitor dissociation constants (Ki) were determined for the most potent compounds, indicating their relative affinities for the enzyme. nih.gov

Table 1: Illustrative Peptidase Inhibition Data for Related Chloro-Substituted Heterocyclic Compounds

Compound Structure Target Enzyme IC50 (µM)
Compound A 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline PNMT 0.08
Compound B 6,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline PNMT 0.15

| Compound C | 7-Chloro-1,2,3,4-tetrahydroisoquinoline | PNMT | 0.20 |

This table is for illustrative purposes and based on findings for related compounds.

Receptor Binding Studies

Receptor binding assays are crucial for determining if a compound can interact with specific cellular receptors. These assays often use a radiolabeled ligand known to bind to the receptor of interest. merckmillipore.com A test compound is introduced to see if it can displace the radiolabeled ligand, and the extent of displacement indicates the compound's binding affinity. merckmillipore.com This method is widely used for screening libraries of chemical compounds to identify new potential drugs. merckmillipore.com

For pyridine-containing molecules, these studies can reveal potential interactions with a wide range of receptors. For instance, pyridine derivatives have been explored as antagonists for the adenosine (B11128) A2A receptor and as ligands for the cannabinoid type 2 (CB2) receptor. nih.govresearchgate.net The binding affinity is typically quantified by the inhibition constant (Ki) or the IC50 value. nih.gov

Table 2: Illustrative Receptor Binding Affinity for Pyridine Derivatives

Compound Target Receptor Radioligand Ki (nM)
Pyridinone Derivative 1 Adenosine A2A [3H]-ZM241385 29.0

| Pyridine Analog A | Cannabinoid Type 2 (CB2) | [3H]-CP55,940 | 2.5 |

This table is for illustrative purposes and based on findings for related compounds.

Cell-Based Assays for Proliferation, Cytotoxicity, and Apoptosis

Cell-based assays are vital for understanding how a compound affects whole cells, providing insights into its potential as a therapeutic agent, particularly in cancer research. These assays measure parameters like cell proliferation, cytotoxicity (cell death), and apoptosis (programmed cell death).

For example, the cytotoxic effects of novel pyridine derivatives are often evaluated against various cancer cell lines. rsc.orgnih.gov The half-maximal inhibitory concentration (IC50) is a common metric used to quantify a compound's cytotoxicity, representing the concentration at which it inhibits 50% of cell growth. nih.gov Assays to detect apoptosis, such as those that measure the activity of caspases or changes in the cell cycle, can elucidate the mechanism of cell death induced by the compound. nih.gov

Table 3: Illustrative Cytotoxicity Data for a Related Indoloquinoline Compound

Cell Line Compound IC50 (µM)
HCT116 (Colorectal Cancer) 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline 0.35 nih.gov
PANC-1 (Pancreatic Cancer) 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline Not specified nih.gov

| HIEC (Normal Intestinal Epithelial) | 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | >50 nih.gov |

This table is for illustrative purposes and based on findings for related compounds.

Antimicrobial Efficacy Assessments (e.g., against bacterial and fungal strains)

The antimicrobial potential of new compounds is assessed by testing their ability to inhibit the growth of or kill various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the primary metric used, which is the lowest concentration of the compound that prevents visible growth of a microorganism. mdpi.com

Numerous pyridine and quinoline (B57606) derivatives have demonstrated significant antimicrobial properties. mdpi.comresearchgate.net For example, derivatives of 8-hydroxyquinoline (B1678124) have shown potent activity against a range of bacteria. researchgate.net Similarly, other heterocyclic compounds are screened against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans and Aspergillus niger. mdpi.comnih.gov

Table 4: Illustrative Antimicrobial Activity (MIC in µg/mL) of Related Heterocyclic Compounds

Compound Staphylococcus aureus Escherichia coli Candida albicans
Thioureide Derivative 5g 32 mdpi.com >1024 mdpi.com 256 mdpi.com
Thioureide Derivative 5h 32 mdpi.com 512 mdpi.com 32 mdpi.com

| 8-Hydroxyquinoline | 3.44-13.78 researchgate.net | Not specified | 3.44-13.78 researchgate.net |

This table is for illustrative purposes and based on findings for related compounds.

Elucidation of Cellular and Molecular Mechanisms of Action

Understanding how a bioactive compound works at the molecular level is critical for its development as a therapeutic agent. This involves identifying its specific molecular target(s) and validating this interaction.

Target Identification and Validation Strategies

Identifying the direct molecular target of a novel compound is a complex but essential step. Several strategies can be employed for this purpose.

One common method is the affinity-based pull-down approach . nih.gov In this technique, the small molecule of interest is chemically modified with a tag, such as biotin, and immobilized on a solid support like agarose (B213101) beads. nih.gov This "bait" is then incubated with cell lysates, and any proteins that bind to it are "pulled down" and subsequently identified using techniques like mass spectrometry. nih.gov

Another strategy is the label-free target identification method. This approach uses the unmodified compound, thus preserving its natural structure and functional properties. nih.gov While this avoids potential issues with the chemical tag interfering with binding, it can sometimes lead to the identification of false-positive targets due to non-specific protein binding. nih.gov

These strategies are crucial for discovering the mechanisms of action for novel heterocyclic compounds and can help in optimizing their selectivity and reducing potential side effects. nih.gov

Modulation of Key Intracellular Signaling Pathways (e.g., PI3K/AKT/mTOR)4.2.3. Analysis of Cell Cycle Arrest and Apoptotic Induction4.3. Preclinical In Vivo Pharmacological Evaluation in Disease Models4.3.1. Selection and Validation of Relevant Animal Models for Efficacy4.3.2. Evaluation of Pharmacodynamic Biomarkers

Further research and publication by the scientific community would be required to elucidate the biological and pharmacological profile of this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Identification of Key Pharmacophoric Features Governing Biological Activity

There is no available research to identify the key pharmacophoric features of 8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile that are responsible for any potential biological activity.

Analysis of Substituent Effects on Biological Potency and Selectivity

Information regarding the analysis of how different chemical substituents on the this compound molecule affect its biological potency and selectivity is not present in the public domain.

Conformational Analysis and Identification of Bioactive Conformations

No studies on the conformational analysis of this compound have been published, and as a result, its bioactive conformations have not been identified.

Development and Validation of Predictive QSAR Models for Compound Optimization

The development and validation of predictive QSAR models are contingent on having a dataset of compounds with known biological activities. As this foundational data is unavailable for this compound and its analogs, no such models have been created.

Computational Chemistry and in Silico Approaches in Research on 8 2 Chloro 3 Pyridyl 8 Oxooctanenitrile

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 8-(2-chloro-3-pyridyl)-8-oxooctanenitrile, molecular docking would be a crucial first step in identifying potential biological targets. For instance, given the structural similarities of the chloropyridine moiety to known kinase inhibitors, a plausible application would be to dock this compound into the ATP-binding site of various protein kinases.

The process would involve obtaining the three-dimensional crystal structure of a target protein from a repository like the Protein Data Bank (PDB). The flexible nature of the octanenitrile (B114854) chain of this compound would be a key consideration, requiring docking algorithms that can handle ligand flexibility. The docking simulation would then predict the binding pose and affinity, often expressed as a docking score.

Table 1: Hypothetical Molecular Docking Results of this compound against a Protein Kinase

ParameterPredicted ValueInteracting Residues (Hypothetical)
Docking Score (kcal/mol)-8.5Val23, Ala40, Lys42, Leu95, Phe101
Hydrogen Bonds1Lys42 (with pyridine (B92270) N)
Hydrophobic Interactions5Val23, Ala40, Leu95, Phe101 (with alkyl chain and pyridine ring)
Halogen Bond1Gly99 (with Cl)

Molecular Dynamics Simulations for Conformational Dynamics and Binding Affinity

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes of the ligand and its target over time. For a molecule with a flexible chain like this compound, MD simulations are essential to understand its conformational landscape and the stability of its interactions with a binding partner. nih.gov

An MD simulation would typically start with the best-docked pose obtained from molecular docking. The entire system, including the protein, the ligand, and surrounding solvent molecules, is then subjected to a simulation that calculates the forces between atoms and their subsequent movements over a set period, often in the nanosecond to microsecond range. This allows for the observation of how the flexible octanenitrile chain adapts within the binding site and how the entire complex fluctuates.

The results of an MD simulation can provide valuable information on the stability of the predicted binding mode, the key residues involved in maintaining the interaction, and a more accurate estimation of the binding free energy. For instance, MD simulations could reveal that the alkyl chain of this compound adopts multiple conformations within a hydrophobic pocket, some of which may be more energetically favorable than others.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Key Findings for the this compound-Kinase Complex

ParameterDescription/Value
Simulation Time200 ns
Key Finding 1The pyridine-kinase hydrogen bond remains stable throughout the simulation.
Key Finding 2The octanenitrile chain exhibits significant conformational flexibility, exploring multiple hydrophobic sub-pockets.
Key Finding 3The overall root-mean-square deviation (RMSD) of the complex stabilizes after 50 ns, indicating a stable binding mode.

Virtual Screening for Identification of Novel Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. If this compound were identified as a hit compound with interesting activity, virtual screening could be employed to find other molecules with similar or potentially improved properties.

One approach is ligand-based virtual screening, where a library of compounds is searched for molecules with structural or pharmacophoric similarity to the known active compound. The key features of this compound, such as the chloropyridine ring, the ketone, and the nitrile group, would be used to define a search query.

Another approach is structure-based virtual screening, where a library of compounds is docked into the binding site of the target protein. This method is particularly useful for identifying compounds with novel chemical scaffolds that may not be structurally similar to the original hit but can still fit into the binding site and make favorable interactions. For example, a virtual screening campaign could identify other heterocyclic scaffolds that can mimic the interactions of the chloropyridine moiety.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) Profiles

Before a compound can be considered for further development, it is crucial to assess its potential pharmacokinetic (ADME) and toxicological (Tox) properties. In silico ADME/Tox prediction models are widely used to flag potential liabilities at an early stage. For this compound, various computational tools can be used to predict its properties. royalsocietypublishing.orgnih.govacs.org

These models are typically based on quantitative structure-property relationships (QSPRs) and have been trained on large datasets of experimental data. They can predict a wide range of properties, including solubility, permeability, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential for various toxicities.

Table 3: Hypothetical In Silico ADME/Tox Profile of this compound

PropertyPredicted ValueInterpretation
Absorption
Aqueous Solubility (logS)-3.5Moderately soluble
Caco-2 Permeability (nm/s)15 x 10-6Moderately permeable
Distribution
Plasma Protein Binding (%)85%High
Blood-Brain Barrier PermeationLowUnlikely to cross the BBB
Metabolism
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions
CYP3A4 InhibitionNon-inhibitorLow potential for drug-drug interactions
Excretion
Predicted Clearance (ml/min/kg)10Moderate clearance
Toxicity
hERG InhibitionLow riskLow risk of cardiotoxicity
Mutagenicity (Ames test)NegativeUnlikely to be mutagenic
HepatotoxicityModerate riskPotential for liver toxicity

De Novo Design Strategies for Novel Analogues

De novo design is a computational method used to generate novel molecular structures with desired properties from scratch. nih.gov If the goal is to design new analogues of this compound with improved potency, selectivity, or ADME properties, de novo design algorithms can be employed.

These algorithms can work by "growing" new molecules within the binding site of a target protein, atom by atom or fragment by fragment. They can also use generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), trained on large chemical databases to produce novel chemical structures. frontiersin.org

For example, one could use the chloropyridine moiety of this compound as a starting point and use a de novo design program to explore different linkers and terminal functional groups to optimize interactions with a target. The program could suggest replacing the keto-nitrile chain with more rigid or conformationally constrained linkers to reduce the entropic penalty upon binding.

Advanced Analytical and Characterization Techniques in Chemical Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. This technique measures the mass-to-charge ratio (m/z) of ions with high accuracy, typically to within a few parts per million (ppm).

For 8-(2-chloro-3-pyridyl)-8-oxooctanenitrile, with a molecular formula of C13H15ClN2O, the expected monoisotopic mass can be calculated. An HRMS analysis would aim to measure this mass experimentally. The high resolution of the technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thus providing strong evidence for the compound's identity. Furthermore, the purity of a sample can be assessed by detecting the presence of any impurities, which would appear as additional peaks in the mass spectrum.

Table 1: Theoretical Mass Data for this compound

ParameterValue
Molecular FormulaC13H15ClN2O
Molecular Weight250.73 g/mol
Monoisotopic Mass250.0873 Da

Note: Specific experimental HRMS data for this compound is not publicly documented. The table reflects theoretical values.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, their connectivity, and spatial relationships.

¹H NMR (Proton NMR) would be used to identify the number of different types of hydrogen atoms in the molecule and their neighboring environments. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) groups of the octanenitrile (B114854) chain, and the protons adjacent to the carbonyl and nitrile functional groups. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would be key to assembling the molecular structure.

¹³C NMR (Carbon NMR) provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would show a signal for each unique carbon atom, including those in the pyridine ring, the carbonyl group, the nitrile group, and the aliphatic chain.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. A COSY spectrum would reveal which protons are coupled to each other, helping to piece together the fragments of the molecule. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the C-H framework.

Detailed, experimentally obtained NMR data for this compound are not available in the reviewed scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds.

For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands that confirm the presence of its key functional groups.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
Nitrile (C≡N)~2250Stretching
Carbonyl (C=O)~1690Stretching
Aromatic C=C and C=N~1600-1400Stretching
C-Cl~800-600Stretching
C-H (aliphatic)~2950-2850Stretching
C-H (aromatic)~3100-3000Stretching

Note: This table represents typical absorption ranges for the indicated functional groups. Specific, experimentally verified IR data for this compound is not publicly available.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Analysis

To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed model of the atomic arrangement. For molecules with stereocenters, X-ray crystallography can determine the absolute stereochemistry.

There are no publicly available reports on the single-crystal X-ray structure of this compound.

Chromatographic Techniques for Separation and Purification (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture in a liquid mobile phase that is passed through a solid stationary phase. For a compound like this compound, which has a relatively high molecular weight and polarity, HPLC would be the method of choice for purification and purity assessment. Different column chemistries (e.g., reverse-phase, normal-phase) and solvent systems could be optimized to achieve efficient separation from starting materials, by-products, or any degradation products.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Given the structure of this compound, it may have limited volatility, potentially making GC a less common, though not impossible, technique for its analysis without derivatization.

Specific retention times and separation conditions for this compound using HPLC or GC have not been documented in the accessible scientific literature.

Potential Applications and Future Research Directions of 8 2 Chloro 3 Pyridyl 8 Oxooctanenitrile Based Compounds

Research in Medicinal Chemistry

The unique combination of a halogenated pyridine (B92270) ring, a ketone linker, and a nitrile functional group within the 8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile structure provides a versatile scaffold for medicinal chemistry research. These features can be systematically modified to optimize pharmacological activity against various diseases.

Development as Novel Anticancer Agents

The pyridine ring is a well-established pharmacophore in oncology, found in numerous compounds with demonstrated anticancer properties. Derivatives of heterocyclic compounds, including pyridine, are present in 80-90% of new drug molecules. windows.net Research has shown that substituted pyridine moieties can exhibit significant antiproliferative activity against various human tumor cell lines, including lung and breast cancer. windows.netnih.gov For instance, certain 2-chloro-quinazoline derivatives have shown potent activity against breast carcinoma cell lines. nih.gov Similarly, compounds featuring a 2-quinoxalinyl moiety linked to a phenoxy group have demonstrated notable antitumor effects. doi.org

The potential for this compound-based compounds as anticancer agents could be systematically explored by synthesizing analogs with varied substituents on the pyridine ring and modifications to the alkyl nitrile chain. The introduction of additional functional groups known to interact with cancer-related biological targets could yield potent and selective inhibitors.

Table 1: Examples of Heterocyclic Scaffolds in Anticancer Research

Scaffold Example Compound Class Target/Activity
Pyridine Imidazopyridine derivatives Anticancer activity against Hep-2, HepG2, MCF-7, and A375 cell lines. windows.net
Quinazoline 2-Chloro-4-anilinoquinazolines Antitumor activity, EGFR and VEGFR-2 inhibition. nih.gov
Quinoxaline 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid Antitumor activity in vitro and in vivo. doi.org

Exploration as Antimicrobial Leads

Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities. nih.gov Studies have demonstrated that various substituted pyridines exhibit potent action against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govmdpi.com For example, nicotinic acid benzylidene hydrazide derivatives with specific substituents have shown antimicrobial activity comparable to standard drugs like norfloxacin and fluconazole. nih.gov The 2-thiohydantoin and 2-quinolone cores, which share heterocyclic features with pyridine, are also known for their antibacterial and antifungal properties. mdpi.com

Furthermore, the ketone functional group in the scaffold is also of interest. Acyclic alpha,beta-unsaturated ketones and their derivatives have been shown to possess antimicrobial activity against bacteria and fungi. nih.gov Given these precedents, derivatives of this compound could be developed as novel antimicrobial agents. Future research could focus on creating a library of these compounds and screening them against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

Investigation into Central Nervous System (CNS) Activity

The 2-chloro-3-pyridyl moiety is a key structural feature of neonicotinoid insecticides, which are known to act as potent agonists of nicotinic acetylcholine receptors (nAChRs). mdpi.commdpi.com These receptors are widely distributed in the central nervous system (CNS) of both insects and mammals and play a crucial role in neurotransmission, learning, and memory. mdpi.comnih.gov

While neonicotinoids have a higher affinity for insect nAChRs, they can interact with mammalian receptors, suggesting that novel compounds based on the 2-chloro-3-pyridyl scaffold could be designed to selectively target mammalian nAChR subtypes. mdpi.comnih.gov Such compounds could have therapeutic potential for a range of neurological and psychiatric conditions. researchgate.net Neuronal nAChRs are considered important drug targets for managing pain and cognitive disorders. researchgate.netdocumentsdelivered.com Therefore, investigating the interaction of this compound derivatives with various nAChR subtypes could lead to the discovery of new CNS-active agents.

Potential in Metabolic Disease Research (e.g., related to peptidase inhibition)

Dipeptidyl peptidase IV (DPP-IV) is a well-validated target for the treatment of type 2 diabetes. researchgate.netoatext.com DPP-IV inhibitors prevent the degradation of incretin hormones, which helps regulate blood glucose levels. researchgate.netnih.gov A key structural feature of several potent DPP-IV inhibitors, such as vildagliptin, is a 2-cyanopyrrolidine scaffold. nih.gov The nitrile group in this scaffold forms a reversible covalent bond with a serine residue in the enzyme's active site. nih.gov

The presence of a nitrile group in the this compound backbone suggests that derivatives could be designed to target peptidases. By modifying the scaffold to better fit the active site of enzymes like DPP-IV or tripeptidyl peptidase II, it may be possible to develop novel inhibitors for metabolic diseases. benthamdirect.comnih.gov Future work could involve computational modeling to design analogs that mimic the binding of known peptidase inhibitors, followed by synthesis and enzymatic assays.

Research in Agrochemical Science (e.g., Herbicidal, Insecticidal, or Fungicidal Research)

Pyridine-based compounds are of significant importance in the agrochemical industry, serving as fungicides, herbicides, and insecticides. researchgate.netnih.gov The structural similarity of the 2-chloro-3-pyridyl moiety to that found in highly effective neonicotinoid insecticides makes this an especially promising area of research. mdpi.com

Neonicotinoids exert their insecticidal effect by acting as agonists on insect nAChRs, leading to nerve overstimulation, paralysis, and death. mdpi.commdpi.com The high efficacy and selectivity of these compounds are attributed to their strong binding to insect nAChRs compared to vertebrate receptors. nih.gov Research into novel pyridine derivatives has yielded compounds with potent aphidicidal activities. acs.org By modifying the long-chain nitrile portion of the this compound scaffold, it may be possible to develop new classes of insecticides with unique properties, potentially overcoming existing resistance mechanisms. Furthermore, the broad biological activity of pyridine derivatives suggests that screening for herbicidal and fungicidal activity is also warranted.

Table 2: Pyridine-Based Compounds in Agrochemicals

Compound Class Type Mechanism of Action
Neonicotinoids (e.g., Imidacloprid) Insecticide Agonist of nicotinic acetylcholine receptors (nAChRs). mdpi.com
Pyridine Derivatives Insecticide Varied; some show potent aphidicidal activity. acs.org
Arylpicolinates Herbicide Auxin mimics. researchgate.net

Exploration of Novel Biological Targets and Pathways

The diverse biological activities associated with the structural components of this compound suggest that its derivatives could interact with a wide range of biological targets. The most evident direction for exploration is the family of nicotinic acetylcholine receptors, given the precedent of neonicotinoids. researchgate.netnih.gov A focused research program could identify compounds with selective agonist or antagonist activity at specific nAChR subtypes, which could be valuable as research tools and therapeutic leads.

Beyond nAChRs, the general structure could be investigated for activity against other classes of receptors, enzymes, and ion channels. For example, kinase inhibition is a common mechanism for anticancer drugs, and many kinase inhibitors contain heterocyclic scaffolds. Similarly, various peptidases are targets in metabolic and inflammatory diseases. nih.govnih.gov A broad-based screening approach, using techniques like phenotypic screening or target-based assays against a panel of enzymes and receptors, could uncover unexpected biological activities and novel mechanisms of action for this versatile chemical scaffold.

Development of Prodrug Strategies and Targeted Delivery Systems

Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo enzymatic or chemical transformation in the body to release the active drug. This approach can be employed to overcome undesirable properties of the parent drug, such as poor solubility, instability, rapid metabolism, or lack of site-specific delivery. For compounds based on this compound, several prodrug strategies could be envisioned to enhance their therapeutic potential.

One common approach involves the modification of key functional groups. The ketone group in this compound could be a target for the formation of oxime prodrugs. These prodrugs can be designed to be hydrolyzed by specific enzymes, such as oxime hydrolases or ketone reductases, to regenerate the active ketone parent drug at the desired site of action. This strategy could potentially prolong the drug's effect and improve its therapeutic index.

Another potential strategy is to leverage the pyridine ring. The nitrogen atom in the pyridine ring can be quaternized to form pyridinium salts, which can act as prodrugs. These salts can exhibit altered solubility and permeability characteristics, potentially enhancing oral bioavailability. The conversion back to the active parent compound would typically occur through enzymatic reduction in the body.

Furthermore, targeted delivery systems aim to increase the concentration of a drug at a specific site in the body, thereby enhancing efficacy and reducing off-target side effects. For this compound-based compounds, nanotechnology-based drug delivery systems could be explored. ijsat.orgijsat.org This could involve encapsulating the compound within liposomes or polymeric nanoparticles. These nanoparticles could be further functionalized with targeting ligands, such as antibodies or peptides, that recognize specific receptors on the surface of target cells, for instance, in cancer therapy.

A summary of potential prodrug strategies for this compound-based compounds is presented in the table below.

Prodrug StrategyTarget Functional GroupPotential Advantage
Oxime FormationKetoneProlonged drug release, improved therapeutic index
Pyridinium SaltsPyridine NitrogenEnhanced solubility and bioavailability

Overcoming Challenges in the Research and Development Pipeline

The development of any new pharmaceutical agent is fraught with challenges, and compounds based on the this compound scaffold would be no exception. The presence of a pyridine ring, while common in many drugs, can also present specific hurdles. rsc.org

Toxicity and Selectivity: A significant challenge with pyridine derivatives is managing their potential toxicity and achieving high selectivity for the intended biological target. ijsat.orgijsat.org Off-target effects can lead to adverse events, limiting the therapeutic window of a drug. Extensive structure-activity relationship (SAR) studies would be necessary to optimize the structure of this compound-based compounds to maximize potency against the desired target while minimizing interactions with other biological molecules.

Drug Resistance: For indications such as cancer or infectious diseases, the development of drug resistance is a persistent challenge. ijsat.org Over time, target cells or pathogens can develop mechanisms to evade the effects of a drug. Research into this compound-based compounds should include investigations into potential resistance mechanisms. Combination therapies, where the compound is administered with other drugs that have different mechanisms of action, could be a strategy to mitigate the risk of resistance.

Synthesis and Manufacturing: The complexity and cost of chemical synthesis can be a significant barrier to the development of a new drug. ijsat.org While the synthesis of pyridine and ketone-containing compounds is well-established in organic chemistry, optimizing a scalable and cost-effective manufacturing process for a specific compound like this compound would be a critical step in its development pipeline. Recent advancements in chemical synthesis, such as new catalytic methods, could help in making the process more efficient and sustainable. scripps.edubioengineer.org

A summary of key challenges and potential mitigation strategies in the development of this compound-based compounds is provided in the table below.

ChallengePotential Mitigation Strategies
Toxicity and SelectivityStructure-Activity Relationship (SAR) studies, targeted delivery systems
Solubility and BioavailabilityFormulation development, prodrug strategies
Drug ResistanceCombination therapies, investigation of resistance mechanisms
Synthesis and ManufacturingProcess optimization, utilization of novel catalytic methods

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature0–5°C (sensitive steps)Minimizes side reactions
SolventEthanol/THFBalances solubility/reactivity
CatalystPiperidineFacilitates condensation

Q. Table 2. Analytical Techniques for Characterization

TechniqueApplicationCritical ParametersReference
HPLCPurity assessmentC18 column, 30% acetonitrile
HR-MS (ESI+)Molecular ion confirmationResolution >20,000
1^1H NMRStructural elucidationDeuterated DMSO, 400 MHz

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8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile
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Reactant of Route 2
8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile

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